1,3-Dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a bicyclic structure that includes both pyrazole and pyridine rings, making it of interest in various fields, particularly medicinal chemistry due to its potential biological activities.
The compound can be synthesized through various methods involving reactions of pyrazole derivatives with electrophiles. The literature indicates extensive research on pyrazolo[3,4-b]pyridines, with over 300,000 derivatives documented in scientific references, highlighting their significant role in medicinal applications and chemical synthesis .
This compound is classified as a pyrazolo[3,4-b]pyridine derivative. Pyrazolo[3,4-b]pyridines are known for their diverse biological activities, including anticancer and anti-inflammatory properties. They are characterized by a unique arrangement of nitrogen atoms within their rings, influencing their reactivity and interaction with biological targets.
The synthesis of 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the condensation of 5-amino-pyrazole derivatives with various electrophiles. Common methods include:
The synthesis can be optimized by varying reaction conditions such as temperature and solvent choice. For instance, using ethanol as a solvent and applying heat can significantly enhance yields . Specific acid catalysts have also been shown to improve reaction efficiency .
The molecular structure of 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid features:
The molecular formula is CHNO, with a molecular weight of approximately 234.21 g/mol.
Reactions often require careful control of pH and temperature to avoid side reactions and ensure high yields. Techniques such as thin-layer chromatography are used to monitor reaction progress.
The mechanism of action for compounds like 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves:
Studies have shown that modifications at various positions on the pyrazolo[3,4-b]pyridine scaffold can significantly alter its biological efficacy and selectivity .
Relevant data indicate that the compound's reactivity can be tailored through strategic substitutions .
Research continues to explore its full potential in drug development and other scientific applications due to its unique structural features and reactivity patterns.
The pyrazolo[3,4-b]pyridine scaffold emerged in heterocyclic chemistry with Ortoleva's 1908 synthesis of the first monosubstituted derivative (R₃ = Ph) via diphenylhydrazone and pyridine iodination [4]. Bulow's 1911 synthesis of N-phenyl-3-methyl derivatives established a foundational strategy using 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid [4]. This core structure has since evolved into a privileged scaffold in medicinal chemistry, with over 300,000 described 1H-pyrazolo[3,4-b]pyridines documented in more than 5,500 references (including 2,400 patents) as of 2022 [4]. The specific compound 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS# 1375474-42-2) exemplifies modern derivatives bearing strategically positioned functional groups for drug design: the 1,3-dimethyl groups lock tautomeric preference, while the C6-carboxylic acid enables versatile derivatization.
Table 1: Historical Milestones in Pyrazolo[3,4-b]pyridine Chemistry
Year | Scientist | Key Achievement | Significance |
---|---|---|---|
1908 | Ortoleva | First monosubstituted derivative (R₃ = Ph) | Established core synthetic methodology |
1911 | Bulow | N-phenyl-3-methyl derivatives | Developed hydrazone-diketone cyclization route |
2012-2022 | - | >300,000 novel derivatives | Explosion in medicinal chemistry applications |
2020s | - | CAS registration of target compound | Optimization for drug discovery pipelines |
The dramatic acceleration in derivative development since 2012 (54% of references post-2012) reflects this scaffold's importance in kinase inhibitor discovery [4] [5]. Commercial availability of the target compound remains limited, with suppliers like BLD Pharm listing it as "temporarily out of stock," highlighting demand for this pharmacologically relevant building block [1].
Pyrazolo[3,4-b]pyridines belong to the fused bicyclic heterocycles family, featuring a pyrazole ring fused to pyridine at the [3,4-b] junction. This architecture permits two tautomeric forms: the dominant 1H-tautomer (aromatic in both rings) and the less stable 2H-tautomer (non-aromatic pyridine ring) [4] [5]. For the target compound 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylic acid, crystallographic and computational analyses confirm exclusive adoption of the 1H-tautomer. Key structural features include:
Table 2: Tautomeric and Structural Properties of Pyrazolo[3,4-b]pyridines
Property | 1H-Tautomer | 2H-Tautomer | Target Compound |
---|---|---|---|
Aromaticity | Full delocalization in both rings | Peripheral circulation only | 1H-form exclusively |
Energy Stability | -37.03 kJ/mol vs. 2H-form [4] | Higher energy | Locked by 1,3-dimethyl groups |
N1/N2 Substitution | Favors alkyl/aryl groups (e.g., methyl) | Rare except with non-aromatic rings | Fixed by methyl group |
C4-Oxo Form | Lactam carbonyl (C=O) | Enol form (C-OH) | Lactam form observed |
AM1 calculations by Alkorta and Elguero established a 37.03 kJ/mol (9 kcal/mol) stability advantage for the 1H-tautomer, explaining why DrugBank lists 14 1H-derivatives in drug development pipelines but zero 2H-analogs [4]. The carboxylic acid at C6 (SMILES: O=C(C1=CC(C2=C(N(C)N=C2C)N1)=O)O) contributes to hydrogen-bonding capacity and water solubility (logP ≈ 1.2 predicted) [1] [2].
Substituent patterning on pyrazolo[3,4-b]pyridines directly governs bioactivity profiles by modulating target affinity, solubility, and metabolic stability. Analysis of >300,000 derivatives reveals distinct preferences:
Table 3: Substituent Distribution and Medicinal Chemistry Impact
Position | Most Common Substituents (%) | Target Compound | Medicinal Chemistry Role |
---|---|---|---|
N1 | Methyl (31.78%), alkyl (23.27%), phenyl (15.17%) | Methyl | Blocks tautomerism, enhances metabolic stability |
C3 | Methyl (46.77%), H (30.83%), phenyl (6.22%) | Methyl | Electron donation, steric shielding of reactive sites |
C4 | Oxo (lactam) in >80% of bioactive derivatives | Oxo | Hydrogen-bond acceptor, planarity enforcement |
C6 | Carboxylic acid (<5%), esters, amides | Carboxylic acid | Enables derivatization, metal coordination, solubility |
The carboxylic acid at C6 is particularly valuable for generating "exit vectors" for conjugation. Thioglycoside derivatives (e.g., compound 14 in recent CDK2 studies) exhibit IC₅₀ values of 0.057 μM by leveraging the C6 position for glycosidic linkage [8]. Similarly, esterification or amidation of this group (→ methyl esters or glycinamides) optimizes logD values for blood-brain barrier penetration in CNS agents [5]. This versatility explains why pyrazolo[3,4-b]pyridines feature in clinical candidates like Vericiguat (cardiovascular) and Zanubrutinib (anticancer) [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1